molecular formula C23H21N3O3 B2630961 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide CAS No. 1351645-30-1

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2630961
CAS No.: 1351645-30-1
M. Wt: 387.439
InChI Key: HRPJDZUTXQRHTF-UHFFFAOYSA-N
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Description

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide is a complex heterocyclic compound that features both oxazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques and optimization of reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various alkyl or aryl groups to the aromatic rings .

Scientific Research Applications

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide is unique due to its combination of oxazole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry .

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c27-22(17-26-20-11-4-5-12-21(20)29-23(26)28)25(16-19-10-6-7-14-24-19)15-13-18-8-2-1-3-9-18/h1-12,14H,13,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPJDZUTXQRHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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